molecular formula C6H10N2S B13078095 (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol

(1,3-dimethyl-1H-pyrazol-4-yl)methanethiol

Cat. No.: B13078095
M. Wt: 142.22 g/mol
InChI Key: SERGYDIDPKMWOS-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methanethiol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dimethyl-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

The compound has shown potential in biological and medicinal research. It is investigated for its antimicrobial and anti-inflammatory properties. Additionally, its derivatives are being explored for their potential as enzyme inhibitors and therapeutic agents .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it valuable in the development of catalysts for various chemical processes .

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methanethiol group in (1,3-dimethyl-1H-pyrazol-4-yl)methanethiol imparts unique chemical properties, such as increased nucleophilicity and the ability to form stable metal complexes. These characteristics make it distinct from other pyrazole derivatives and valuable in various scientific and industrial applications .

Properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-6(4-9)3-8(2)7-5/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERGYDIDPKMWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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